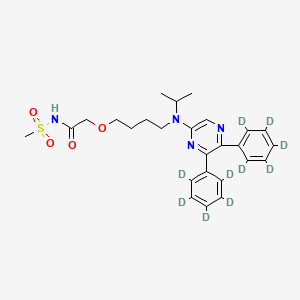

Selexipag-d10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Selexipag-d10 is a deuterated form of Selexipag, a medication developed for the treatment of pulmonary arterial hypertension. Selexipag and its active metabolite, ACT-333679, act as agonists of the prostacyclin receptor, leading to vasodilation in the pulmonary circulation. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of Selexipag.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Selexipag involves several key steps:

Formation of 2-chloro-5,6-diphenylpyrazine: This compound is reacted with 4-(isopropylamino)-1-butanol to yield 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol.

Reaction with tertiary butyl bromoacetate: This forms 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid tertiary butyl ester.

Hydrolysis: The tertiary butyl ester is hydrolyzed to yield 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid.

Final reaction: The acid is reacted with methane sulfonamide in the presence of CDI and DABCO to form Selexipag.

Industrial Production Methods

The industrial production of Selexipag involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions

Selexipag undergoes several types of chemical reactions:

Hydrolysis: The acylsulfonamide group is hydrolyzed by hepatic carboxylesterase 1 to yield the active metabolite, ACT-333679.

Oxidative Metabolism: Catalyzed by CYP3A4 and CYP2C8, resulting in hydroxylated and dealkylated products.

Glucuronidation: Involves UGT1A3 and UGT2B7, leading to the formation of glucuronide conjugates.

Common Reagents and Conditions

Hydrolysis: Enzyme hepatic carboxylesterase 1.

Oxidative Metabolism: CYP3A4 and CYP2C8 enzymes.

Glucuronidation: UGT1A3 and UGT2B7 enzymes.

Major Products Formed

ACT-333679: The active metabolite formed by hydrolysis.

Hydroxylated and Dealkylated Products: Formed by oxidative metabolism.

Glucuronide Conjugates: Formed by glucuronidation.

Aplicaciones Científicas De Investigación

Selexipag-d10 is used in various scientific research applications:

Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of Selexipag.

Metabolism Studies: To understand the metabolic pathways and identify metabolites.

Drug Interaction Studies: To investigate potential interactions with other drugs.

Biological Research: To study the effects of Selexipag on cellular and molecular pathways.

Medical Research: To explore the therapeutic potential of Selexipag in treating pulmonary arterial hypertension and other conditions.

Mecanismo De Acción

Selexipag and its active metabolite, ACT-333679, act as selective agonists of the prostacyclin receptor (IP receptor). Binding to this receptor leads to increased vasodilation of the arteries, decreased cell proliferation, and inhibition of platelet aggregation . These effects are beneficial in the treatment of pulmonary arterial hypertension, as they reduce elevated pressure in the blood vessels supplying blood to the lungs.

Comparación Con Compuestos Similares

Similar Compounds

Epoprostenol: A prostacyclin analogue used for the treatment of pulmonary arterial hypertension.

Iloprost: Another prostacyclin analogue with similar therapeutic effects.

Treprostinil: A prostacyclin analogue with a longer half-life.

Uniqueness of Selexipag

Selexipag is unique in its selectivity for the prostacyclin receptor and its oral bioavailability. Unlike other prostacyclin analogues, Selexipag is not a prostacyclin or a prostacyclin analogue, making it chemically distinct . Its active metabolite, ACT-333679, is approximately 37 times more potent than Selexipag, providing sustained therapeutic effects .

Propiedades

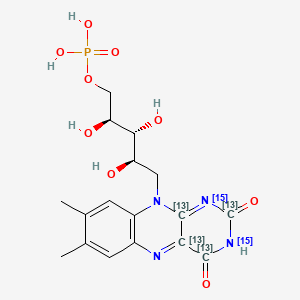

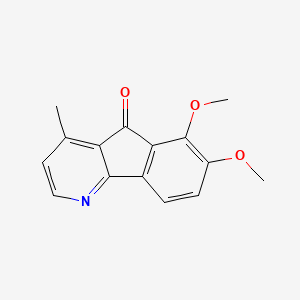

Fórmula molecular |

C26H32N4O4S |

|---|---|

Peso molecular |

506.7 g/mol |

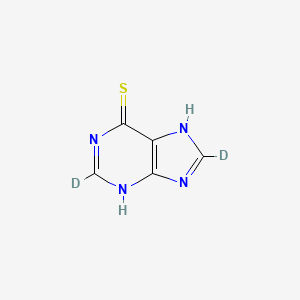

Nombre IUPAC |

2-[4-[[5,6-bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]-N-methylsulfonylacetamide |

InChI |

InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31)/i4D,5D,6D,7D,8D,9D,12D,13D,14D,15D |

Clave InChI |

QXWZQTURMXZVHJ-WEXSBOOJSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC=C(N=C2C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])N(CCCCOCC(=O)NS(=O)(=O)C)C(C)C)[2H])[2H] |

SMILES canónico |

CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)